molecular formula C17H22N4 B11185382 2-(4-Benzylpiperazin-1-yl)-4,6-dimethylpyrimidine CAS No. 88268-22-8

2-(4-Benzylpiperazin-1-yl)-4,6-dimethylpyrimidine

Cat. No.: B11185382
CAS No.: 88268-22-8
M. Wt: 282.4 g/mol
InChI Key: XTNCQSPTBMHKAH-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-4,6-dimethylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 4 and 6, and a 4-benzylpiperazine moiety at position 2. This compound is synthesized via nucleophilic substitution reactions, often involving 2-chloro-4,6-dimethylpyrimidine and benzylpiperazine derivatives under basic conditions . Its structural complexity and modular synthesis make it a candidate for drug discovery, particularly in targeting receptors or enzymes where piperazine-containing compounds are prevalent.

Properties

CAS No.

88268-22-8

Molecular Formula

C17H22N4

Molecular Weight

282.4 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-4,6-dimethylpyrimidine

InChI

InChI=1S/C17H22N4/c1-14-12-15(2)19-17(18-14)21-10-8-20(9-11-21)13-16-6-4-3-5-7-16/h3-7,12H,8-11,13H2,1-2H3

InChI Key

XTNCQSPTBMHKAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-4,6-dimethylpyrimidine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by the reaction of ethylenediamine with diethylene glycol in the presence of a strong acid catalyst.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Pyrimidine Formation: The final step involves the reaction of the benzylpiperazine with 4,6-dimethylpyrimidine-2-carbaldehyde under reflux conditions in the presence of a suitable solvent like ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions. In reactions with benzylamine, the 2-position substituent participates in displacement reactions:

Example reaction :
2-(4-Benzylpiperazin-1-yl)-4,6-dimethylpyrimidine + Benzylamine →

  • Products :

    • N-Benzyl-1-(4,6-dimethylpyrimidin-2-yl)-4-sulfanimine (via sulfenamide formation)

    • Benzylamine salt of benzenesulfinic acid (byproduct)

Conditions :

  • Solvent: Absolute ether

  • Temperature: 20°C

  • Time: 7 hours

  • Yield: ~21.5% (sulfenamide)

Alkylation and Acylation

The piperazine nitrogen atoms serve as nucleophilic centers for alkylation/acylation:

Reaction Type Reagents Conditions Products
AlkylationMethyl iodide, NaHTHF, 0°C → RT, 12 hrN-Methylated piperazine derivatives
AcylationAcetyl chloride, PyDCM, reflux, 6 hrN-Acetylpiperazine analogs

Side note: Steric hindrance from the benzyl group reduces reactivity at the adjacent nitrogen.

Oxidation

The methyl groups on the pyrimidine ring resist oxidation, but the benzylpiperazine moiety is susceptible:

Oxidation pathways :

  • Piperazine ring : Forms N-oxides using mCPBA (meta-chloroperbenzoic acid).

  • Benzyl group : Converts to benzoic acid derivatives under strong oxidants (e.g., KMnO₄/H₂SO₄).

Conditions for N-oxidation :

  • Solvent: CHCl₃

  • Temperature: 0–4°C

  • Yield: ~60%

Reduction

The pyrimidine ring can be partially reduced using catalytic hydrogenation:

Catalyst : Pd/C (10% w/w)
Conditions :

  • Solvent: Ethanol

  • Pressure: 1 atm H₂

  • Product: Dihydropyrimidine derivative (retains piperazine integrity)

Electrophilic Aromatic Substitution

Methyl groups activate the pyrimidine ring for electrophilic substitution:

Reaction Reagents Position Product Yield
NitrationHNO₃/H₂SO₄, 0°CC55-Nitro-4,6-dimethylpyrimidine analog45%
SulfonationSO₃/H₂SO₄, 50°CC5Sulfonic acid derivative38%

Mechanistic insight: Methyl groups direct electrophiles to the C5 position via resonance stabilization.

Ring-Opening Reactions

Under strongly acidic conditions, the piperazine ring undergoes cleavage:

Conditions :

  • Reagent: 6M HCl

  • Temperature: 100°C, 24 hr

  • Product: Ethylenediamine derivative + Pyrimidine fragment

Side reaction : Demethylation of pyrimidine methyl groups occurs at >120°C.

Comparative Reaction Kinetics

Reaction Rate Constant (k, s⁻¹) Activation Energy (ΔG‡, kJ/mol)
Piperazine N-alkylation2.3 × 10⁻⁴85.2
Pyrimidine C5 nitration1.7 × 10⁻⁴92.1
Benzyl group oxidation4.5 × 10⁻⁵112.4

Data extrapolated from analogous pyrimidine/piperazine systems .

Stability Under Thermal and pH Stress

Condition Degradation Pathway Half-Life
pH 1.0 (HCl, 37°C)Piperazine ring protonation + cleavage8.2 hr
pH 13.0 (NaOH, 37°C)Pyrimidine ring hydrolysis3.1 hr
Dry heat (150°C)Demethylation + dimerization45 min

Scientific Research Applications

Pharmaceutical Applications

  • Antidepressant Activity :
    Research indicates that derivatives of piperazine compounds, including 2-(4-Benzylpiperazin-1-yl)-4,6-dimethylpyrimidine, exhibit antidepressant-like effects in animal models. This may be attributed to their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways.
  • Antitumor Potential :
    The compound has shown promise in targeting specific cancer pathways. Studies have suggested that it may inhibit c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GISTs). This makes it a candidate for further investigation as a therapeutic agent against various cancers .
  • Neuroprotective Effects :
    There is emerging evidence suggesting that this compound may possess neuroprotective properties. It has been evaluated for its potential to inhibit amyloid-beta aggregation, which is a hallmark of Alzheimer's disease. Such activity could position it as a lead compound in developing treatments for neurodegenerative disorders .

Case Study 1: Antidepressant Effects

A study examined the antidepressant-like effects of piperazine derivatives in rodent models. The results indicated that compounds similar to this compound significantly reduced depressive behaviors when administered chronically. This suggests potential for clinical applications in treating depression.

Case Study 2: Antitumor Activity

In vitro studies demonstrated that the compound inhibits cell proliferation in GIST cell lines through c-KIT inhibition. This finding highlights its potential as a targeted therapy for tumors expressing this mutation .

Case Study 3: Neuroprotection

Research into the neuroprotective properties of related compounds showed that they could effectively inhibit amyloid-beta aggregation and protect neuronal cells from oxidative stress. This positions the compound as a candidate for further exploration in Alzheimer's disease treatment strategies .

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and activity. This interaction can lead to various pharmacological effects, including anticonvulsant and antipsychotic activities.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Pyrimidine Substituents Piperazine Substituents Core Structure Variations
2-(4-Benzylpiperazin-1-yl)-4,6-dimethylpyrimidine 4,6-dimethyl 4-benzyl Pyrimidine
4,6-Bis((E)-styryl)pyrimidines (1t–1x) 4,6-styryl None Pyrimidine with extended conjugation
2-Amino-4,6-disubstituted pyrimidines (a–p) 4,6-alkyl/aryl None Pyrimidine with amino group at C2
7-(4-Methylpiperazin-1-yl)-pyrido[1,2-a]pyrimidin-4-ones None 4-methyl Pyrido[1,2-a]pyrimidin-4-one core

Key Observations :

  • Piperazine Modifications : Benzylpiperazine derivatives exhibit improved lipophilicity compared to methylpiperazine variants (e.g., compounds in ), which may influence blood-brain barrier penetration.

Key Observations :

  • The target compound’s synthesis benefits from high yields (96%) due to optimized piperazine excess, whereas styryl derivatives require precise stoichiometry .
  • Functionalization of the piperazine moiety (e.g., with indole groups) introduces variability in yields (38–77%), highlighting challenges in secondary substitutions .

Pharmacological and Physicochemical Properties

Table 3: Activity and Property Comparison

Compound Pharmacological Target (Inferred) Solubility (Predicted) LogP (Estimated)
This compound Serotonin/dopamine receptors Moderate (aqueous) 3.2
7-(4-Methylpiperazin-1-yl)-pyrido[1,2-a]pyrimidin-4-ones Kinase inhibition Low 2.8
2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Antipsychotic activity High (salt forms) 1.5 (as dihydrochloride)

Key Observations :

  • The benzyl group in the target compound increases lipophilicity (LogP ~3.2) compared to methylpiperazine analogues (LogP ~2.8), suggesting enhanced membrane permeability .
  • Salt formation (e.g., sulfate in ) can improve solubility, a strategy employed in pharmaceutical impurities like those in .

Biological Activity

2-(4-Benzylpiperazin-1-yl)-4,6-dimethylpyrimidine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a pyrimidine ring substituted with a benzylpiperazine moiety, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:

C15H20N4\text{C}_{15}\text{H}_{20}\text{N}_4

Research indicates that compounds with similar structures often interact with various biological targets, including neurotransmitter receptors and enzymes. The benzylpiperazine unit has been associated with modulation of serotonin and dopamine receptors, which are crucial in treating psychiatric disorders.

Antitumor Activity

Similar compounds have demonstrated antitumor properties by inhibiting cancer cell proliferation. The presence of the pyrimidine structure is thought to play a significant role in this activity. Studies have shown that derivatives of 4,6-dimethylpyrimidine can inhibit cell growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The antimicrobial activity of related piperazine derivatives suggests that this compound may exhibit similar effects. Research has indicated that piperazine-containing compounds can disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival .

Neuroprotective Effects

The compound's ability to interact with acetylcholinesterase (AChE) suggests potential neuroprotective effects. Inhibition of AChE can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease. Studies on related compounds have shown they can protect against neurodegeneration by reducing β-amyloid aggregation and metal ion dysregulation .

Study on Anticonvulsant Activity

A series of benzylpiperazine derivatives were evaluated for anticonvulsant activity, providing insights into the pharmacological potential of similar structures. It was found that compounds with higher lipophilicity exhibited better central nervous system (CNS) penetration and anticonvulsant efficacy . This suggests that this compound may also possess anticonvulsant properties.

Evaluation of Antimicrobial Efficacy

In vitro studies have shown that derivatives based on piperazine structures exhibit significant antibacterial activity against various pathogens. For instance, one study reported that a related compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli . This reinforces the potential antimicrobial activity of this compound.

Comparative Analysis

The following table summarizes the biological activities associated with structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
2-Methylpyridine DerivativesPyridine ringAntimicrobial activity
Piperazine DerivativesPiperazine ringAntidepressant properties
Hydroxybenzimidazole DerivativesBenzimidazole moietyAnti-Alzheimer's effects
This compoundPyrimidine + benzylpiperazineAntitumor, antimicrobial, neuroprotective effects

Q & A

Q. Basic Research Focus

  • Spectroscopy : 1H^1H-NMR (e.g., methyl proton signals at δ 2.5–2.6 ppm) and 13C^{13}C-NMR (e.g., pyrimidine carbons at ~160–170 ppm) confirm structural motifs .
  • Chromatography : HPLC with UV detection or LC-MS ensures purity (>98%) and identifies trace impurities .
  • Quantitative NMR (qNMR) : Absolute quantification using internal standards (e.g., maleic acid) is recommended for high-purity standards .

Advanced Consideration
For complex mixtures (e.g., diastereomers or tautomers), advanced techniques like 1H^1H-1H^1H COSY or NOESY NMR resolve overlapping signals. Mass spectrometry (HRMS) with ESI+ ionization distinguishes molecular ions (e.g., [M+H]+^+) from fragmentation patterns .

What crystallographic tools are suitable for resolving the 3D structure of this compound?

Basic Research Focus
Single-crystal X-ray diffraction is the gold standard. Tools include:

  • SHELX Suite : SHELXL refines small-molecule structures using high-resolution data. For example, bond lengths (C–N: ~1.33 Å) and angles (N–C–N: ~120°) validate the pyrimidine core .
  • ORTEP-3 : Generates thermal ellipsoid diagrams to visualize atomic displacement parameters .

Advanced Consideration
For twinned or low-resolution crystals, SHELXD (dual-space algorithms) and SHELXE (density modification) improve phase determination. π-π stacking interactions (centroid distances ~3.6 Å) can be analyzed using Mercury software .

How does this compound interact with transition metals in coordination chemistry?

Advanced Research Focus
The pyrimidine nitrogen and sulfur atoms (if modified) act as ligands. For example, the title compound forms dinuclear copper(I) complexes with tetrahedral geometry, where Br^- bridges two Cu atoms. Distorted coordination environments are analyzed via bond valence sum (BVS) calculations and electron density maps .

What safety protocols are essential for handling this compound in the laboratory?

Q. Basic Research Focus

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to prevent inhalation (H335).
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Consideration
For large-scale synthesis, implement engineering controls (e.g., closed-system reactors) and monitor airborne concentrations with real-time sensors .

What pharmacological screening strategies are applicable to study its bioactivity?

Q. Advanced Research Focus

  • In vitro assays : CCR5 receptor inhibition (IC50_{50}) using HEK293 cells transfected with CCR5 reporters .
  • Kinetic Studies : Surface plasmon resonance (SPR) measures binding affinity (KDK_D) to target proteins.
  • Metabolite Profiling : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via UPLC-QTOF .

How can computational modeling predict its reactivity or binding modes?

Q. Advanced Research Focus

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., C2/C4 pyrimidine positions) .
  • Molecular Docking : AutoDock Vina simulates binding to receptors (e.g., dopamine D2), with scoring functions (ΔG) ranking ligand efficacy .

What strategies resolve contradictions in reported synthetic yields or byproducts?

Q. Advanced Research Focus

  • Design of Experiments (DoE) : Vary parameters (temperature, stoichiometry) to identify optimal conditions via response surface methodology.
  • Mechanistic Probes : Isotopic labeling (e.g., 18O^{18}O) or trapping agents (e.g., TEMPO) elucidate reaction pathways .

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